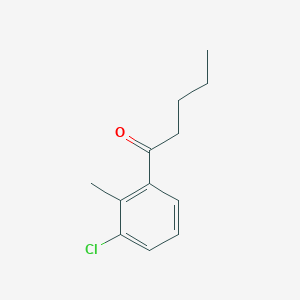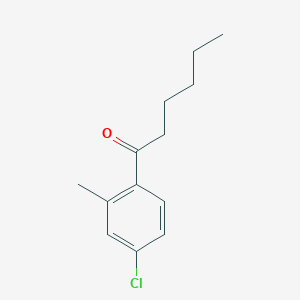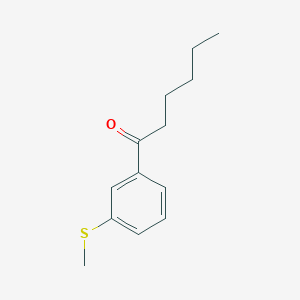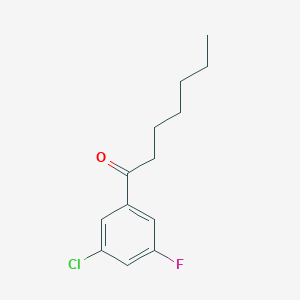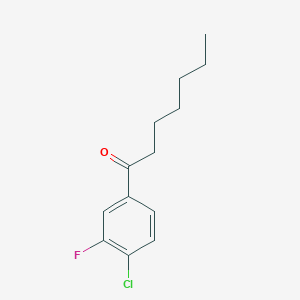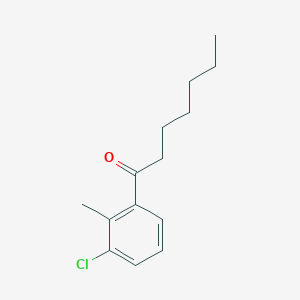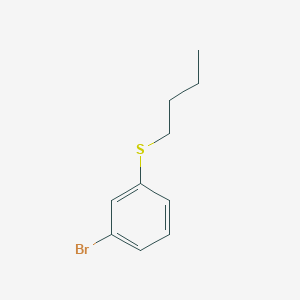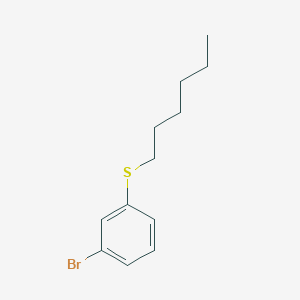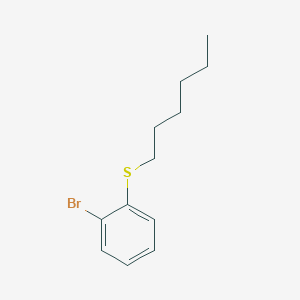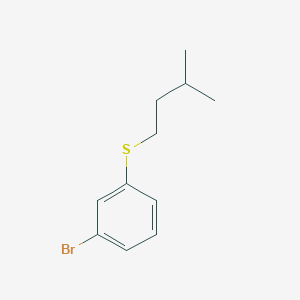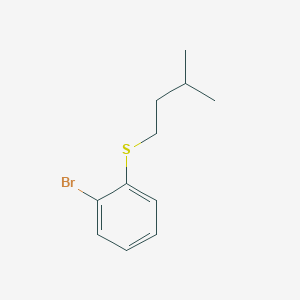
(4-Bromophenyl)(hexyl)sulfane
Vue d'ensemble
Description
(4-Bromophenyl)(hexyl)sulfane is a useful research compound. Its molecular formula is C12H17BrS and its molecular weight is 273.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(hexyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(hexyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Electronics : (4-Bromophenyl)(hexyl)sulfane derivatives are used as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in molecular electronics. These derivatives offer efficient synthetic transformations for creating molecular wires (Stuhr-Hansen et al., 2005).
Catalysis in Organic Synthesis : The compound is involved in the CuI/BtH catalyzed C-S coupling reaction, which is an important process in organic synthesis. This reaction's mechanism has been explored using density functional theory, providing insights into the bond nature and orbital interactions (王刚 et al., 2014).
Photodynamic Therapy for Cancer : Sulfanyl porphyrazines with (4-Bromophenyl)(hexyl)sulfane groups have been synthesized and evaluated for their effectiveness in photodynamic therapy (PDT) against cancer cells. These compounds show high activity when incorporated into cationic liposomes, suggesting their potential as cancer treatment agents (Piskorz et al., 2017).
Polymer Synthesis : The reaction of aromatic compounds with sulfur monochloride, including (4-Bromophenyl)(hexyl)sulfane derivatives, has been investigated for preparing disulfides. These reactions result in high molecular weight poly(arylene sulfides) with significant stability and crystalline properties, relevant for advanced material applications (Tsuchida et al., 1993).
Anticancer Drug Development : A bromophenol derivative with a (4-Bromophenyl)(hexyl)sulfane group, known as BOS-102, has shown significant anticancer activities in studies. It induces cell cycle arrest and apoptosis in human lung cancer cells through the ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
Propriétés
IUPAC Name |
1-bromo-4-hexylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHCKXNGTIXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


